4-Chloro-2,6-difluorobenzamide

説明

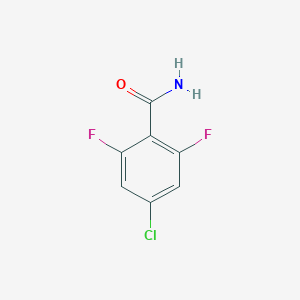

4-Chloro-2,6-difluorobenzamide: is an organic compound with the molecular formula C7H4ClF2NO . It is a derivative of benzamide, where the benzene ring is substituted with chlorine and fluorine atoms at the 4th, 2nd, and 6th positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-difluorobenzamide typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-2,6-difluoroaniline.

Acylation Reaction: The aniline derivative undergoes an acylation reaction with an appropriate acylating agent, such as acetic anhydride or benzoyl chloride, in the presence of a base like pyridine or triethylamine. This reaction forms the benzamide derivative.

Reaction Conditions: The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time.

Catalysts and Solvents: Catalysts and solvents are used to enhance the reaction rate and yield. Common solvents include dichloromethane, toluene, and ethanol.

Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography to achieve high purity levels.

化学反応の分析

Types of Reactions: 4-Chloro-2,6-difluorobenzamide undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Nucleophilic Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction and Oxidation: The compound can be reduced to form corresponding amines or oxidized to form nitro derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions.

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, alcohols) are employed.

Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.

Major Products:

Substituted Benzamides: Various substituted benzamides are formed through electrophilic aromatic substitution.

Amines and Nitro Derivatives: Reduction and oxidation reactions yield amines and nitro derivatives, respectively.

科学的研究の応用

Chemistry

- Synthesis of Complex Molecules : The compound serves as a fundamental building block in synthesizing more complex organic compounds and pharmaceuticals.

- Catalysis : It is utilized in catalytic reactions to study mechanisms and develop new catalytic processes.

Biology

- Enzyme Inhibition Studies : 4-Chloro-2,6-difluorobenzamide is employed to investigate the inhibition of specific enzymes, notably succinate dehydrogenase (SDH), providing insights into enzyme function and regulation.

- Protein Binding Studies : The compound is significant in studying protein-ligand interactions, enhancing the understanding of biochemical pathways.

Medicine

- Drug Development : Research indicates potential therapeutic properties of this compound, making it a candidate for drug development .

- Antimicrobial Activity : Derivatives have shown antimicrobial effects against various pathogens, contributing to its application in medicinal chemistry.

Agricultural Applications

This compound is primarily recognized for its role as an insect growth regulator. It effectively disrupts chitin synthesis in insects, leading to mortality during larval stages. This selective action makes it valuable in agricultural pest control without significantly impacting non-target species .

Case Study 1: Antifungal Activity

A study demonstrated that derivatives of this compound exhibited moderate to good antifungal activities against pathogens like Botrytis cinerea and Rhizoctonia solani. The EC50 values indicated comparable efficacy to established antifungal agents .

| Compound | Pathogen | EC50 (μg/mL) | Comparison |

|---|---|---|---|

| Compound 4j | Rhizoctonia solani | 6.72 | Comparable to hymexazol (6.11) |

| Compound 4l | Botrytis cinerea | 5.21 | Superior to hymexazol (24.64) |

Case Study 2: Insect Growth Regulation

Diflubenzuron has been extensively studied for its effectiveness against pests like the gypsy moth. Its mechanism involves interference with chitin synthesis pathways, leading to disrupted growth and eventual death of larvae .

作用機序

The mechanism of action of 4-Chloro-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets:

Enzymes: The compound inhibits the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis.

Proteins: It interacts with proteins involved in various biological processes, affecting their function and regulation.

Pathways Involved:

Inhibition of Chitin Synthesis: In the context of pesticides, the compound inhibits chitin synthesis in insects, leading to their death.

Disruption of Cellular Processes: The compound disrupts cellular processes by interfering with protein function and enzyme activity, leading to cell death or inhibition of growth.

類似化合物との比較

2,6-Difluorobenzamide: This compound lacks the chlorine substituent and has different chemical properties and reactivity.

4-Chlorobenzamide: This compound lacks the fluorine substituents and exhibits different biological activity and chemical behavior.

2,6-Difluorobenzonitrile: This compound has a nitrile group instead of an amide group, leading to different reactivity and applications.

Uniqueness:

Substituent Effects: The presence of both chlorine and fluorine substituents on the benzene ring imparts unique electronic and steric effects, influencing the compound’s reactivity and biological activity.

Versatility: 4-Chloro-2,6-difluorobenzamide’s ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.

生物活性

4-Chloro-2,6-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and agriculture. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a derivative of diflubenzuron, a benzoylurea insecticide. Its chemical structure includes a chloro group and two fluorine atoms on the benzene ring, which contribute to its biological properties. The compound has been studied for its antiproliferative effects on various cancer cell lines and its activity against certain pathogens.

Research indicates that this compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in cellular processes. This inhibition can disrupt normal cell function and lead to apoptosis in cancer cells.

- Receptor Modulation : It may also interact with various receptors, altering their activity and contributing to its antiproliferative effects.

- Reactive Oxygen Species Generation : The activation of intrinsic apoptotic pathways involves the generation of reactive oxygen species (ROS), which can induce cell death in malignant cells.

Antiproliferative Effects

Numerous studies have demonstrated the antiproliferative effects of this compound on different cancer cell lines. These studies often measure cell viability using assays such as MTT or XTT. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Caspase activation | |

| A549 (Lung Cancer) | 12.7 | ROS generation | |

| HeLa (Cervical Cancer) | 10.5 | Enzyme inhibition |

These results indicate that this compound has significant potential as an anticancer agent.

Agricultural Applications

In addition to its anticancer properties, this compound has been investigated for its antifungal and antibacterial activities. It has been shown to inhibit the growth of various plant pathogens:

| Pathogen | EC50 (µg/mL) | Activity Type | Reference |

|---|---|---|---|

| Botrytis cinerea (Cucumber) | 6.72 | Antifungal | |

| Rhizoctonia solani | 5.21 | Antifungal | |

| Xanthomonas oryzae | >100 | Antibacterial |

These findings suggest that the compound could be useful in agricultural settings as a less toxic alternative to traditional pesticides.

Study on Cancer Cell Lines

A study conducted by researchers at a prominent university focused on the effects of this compound on breast cancer cell lines. The study found that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers such as cleaved caspases. This research highlights the potential for developing new cancer therapies based on this compound.

Agricultural Efficacy Study

Another study evaluated the efficacy of this compound against fungal pathogens affecting crops. The results indicated that at concentrations as low as 5 µg/mL, the compound effectively inhibited fungal growth comparable to established fungicides . This suggests a promising application in sustainable agriculture.

特性

IUPAC Name |

4-chloro-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCJKDFBALNGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625986 | |

| Record name | 4-Chloro-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-36-3 | |

| Record name | 4-Chloro-2,6-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。